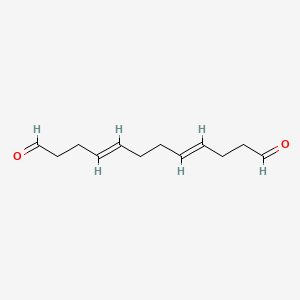

(4E,8E)-Dodeca-4,8-dienedial

Beschreibung

Significance of Stereodefined Linear Dialdehydes in Advanced Chemical Building Blocks

In the field of advanced chemical synthesis, the precise control of stereochemistry is paramount. Stereodefined linear dialdehydes are a class of organic compounds that offer significant advantages as foundational building blocks. The defined geometry of the double bonds within the carbon chain is crucial as it directly influences the three-dimensional structure of subsequent, more complex products. mdpi.comresearchgate.net This pre-defined stereochemistry minimizes the formation of unwanted stereoisomers, simplifying purification processes and increasing the efficiency of synthetic routes. researchgate.net

The presence of two aldehyde functional groups at the termini of a linear chain provides a platform for bidirectional synthesis. This strategy allows for the simultaneous or sequential elaboration of both ends of the molecule, often leading to a more convergent and efficient construction of the target structure. acs.orgcore.ac.uk Linear dialdehydes can readily participate in a wide array of chemical transformations, including cyclization reactions, nucleophilic additions, aldol (B89426) condensations, and Wittig olefinations, making them highly versatile intermediates. ontosight.ai The spatial relationship and stereochemistry between the two reactive aldehyde groups, dictated by the geometry of the internal alkenes, are critical for controlling the stereochemical outcome of intramolecular reactions, such as those used to form complex heterocyclic systems. nih.govnih.gov

Overview of (4E,8E)-Dodeca-4,8-dienedial as a Key Synthetic Intermediate in Complex Molecule Construction

This compound, with its molecular formula C₁₂H₁₈O₂, is a prime example of a stereodefined linear dialdehyde (B1249045) that serves as a key C2-symmetric intermediate. acs.orgontosight.ai Its structure, featuring a 12-carbon backbone with two aldehyde groups and two trans-double bonds at the C4 and C8 positions, makes it an ideal starting material for creating complex, polycyclic systems. ontosight.ai A common and efficient method for its synthesis involves the oxidative cleavage of (1E,5E,9E)-cyclododeca-1,5,9-triene. electronicsandbooks.com

The synthetic utility of this compound is most prominently demonstrated in its application to build larger, stereochemically rich structures. The aldehyde groups are key points for chain extension and functionalization. For instance, they can undergo Horner-Wadsworth-Emmons (HWE) reactions to introduce new carbon-carbon bonds with control over the geometry of the newly formed double bond. electronicsandbooks.com This dialdehyde is particularly noted for its role in bidirectional approaches, where both aldehyde groups are reacted to construct symmetrical or pseudo-symmetrical cores of target molecules. acs.orgelectronicsandbooks.com This approach has been instrumental in the synthesis of the non-adjacent bis-tetrahydrofuran (THF) core found in a large family of natural products. electronicsandbooks.comnih.govrsc.org

Contextualization within the Synthesis of Diverse Natural Products and Structurally Related Analogues

The most significant application of this compound is in the total synthesis of Annonaceous acetogenins (B1209576), a large family of natural products known for their potent cytotoxic and antitumor activities. nih.govsemanticscholar.org Many of these acetogenins feature a characteristic non-adjacent bis-tetrahydrofuran core, and the C2-symmetric nature of the dialdehyde provides an elegant entry into this structural motif. electronicsandbooks.comnih.gov

In the synthesis of natural products like mucocin and cis-sylvaticin , this compound serves as the foundational fragment. electronicsandbooks.comnih.gov The synthesis typically begins with a bidirectional elaboration of the dialdehyde. For example, a double Horner-Wadsworth-Emmons olefination can be used to extend the carbon chain at both ends, creating a larger symmetrical tetraene. electronicsandbooks.com This is followed by a key asymmetric bi-directional oxidative cyclization, often using reagents like potassium permanganate (B83412) in the presence of a chiral auxiliary, which transforms the tetraene into the desired bis-THF core with high diastereoselectivity. electronicsandbooks.com The pre-existing (E,E)-stereochemistry of the diene within the starting dialdehyde is critical for directing the stereochemical outcome of this complex cyclization, ultimately installing multiple stereogenic centers in a single step. mdpi.comelectronicsandbooks.com

The retrosynthetic analysis of mucocin, for example, reveals that the complex bis-cyclic ether core is derived directly from this compound. nih.gov Similarly, synthetic approaches to 4-deoxygigantecin (B1210272) have also utilized this dialdehyde as a key starting material. nih.gov The versatility of this intermediate allows for the synthesis of a library of stereoisomers of the bis-THF core, which is crucial for confirming the structure of the natural products and for creating structurally related analogues for further biological evaluation. acs.orgsemanticscholar.org Beyond acetogenins, the compound is also used in the fragrance industry. ontosight.aigoogle.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60391-93-7 |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Appearance | Colourless oil |

This table contains predicted and experimentally observed data.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.6 (C), 156.3 |

| IR (Infrared) | Spectroscopic characterization has been reported to agree with published data. |

Note: The provided ¹³C NMR data is a partial list of characteristic peaks. soton.ac.uk

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60391-93-7 |

|---|---|

Molekularformel |

C12H18O2 |

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

(4E,8E)-dodeca-4,8-dienedial |

InChI |

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+ |

InChI-Schlüssel |

CIGZZLYQLQLUQO-GGWOSOGESA-N |

Isomerische SMILES |

C(/C=C/CCC=O)C/C=C/CCC=O |

Kanonische SMILES |

C(CC=CCCC=O)C=CCCC=O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4e,8e Dodeca 4,8 Dienedial

Retrosynthetic Disconnections and Strategic Approaches for (4E,8E)-Dodeca-4,8-dienedial

The strategic disassembly of a target molecule, or retrosynthesis, is fundamental to devising a successful synthetic plan. For this compound, its symmetrical nature lends itself to elegant and efficient synthetic designs.

The symmetrical structure of this compound makes it an ideal candidate for a bi-directional synthetic approach. This strategy involves the simultaneous elaboration of both ends of a symmetrical starting material, which can significantly reduce the step count compared to a linear sequence. A common precursor for this approach is (E,E,E)-cyclododecatriene. nih.gov

In a bi-directional synthesis, initial steps focus on creating a desymmetrized intermediate from a symmetrical precursor. For example, the initial two-directional elaboration of this compound can yield a bis-acetal, which is then desymmetrized through a mono-benzylation reaction. nih.gov This approach is often more convergent and efficient.

Conversely, a linear synthesis builds the carbon chain step-by-step from one end to the other. While potentially longer, a linear approach can offer better control over the introduction of stereocenters and functional groups, which can be advantageous for more complex targets. For instance, the synthesis of certain acetogenins (B1209576) has been achieved through a linear strategy starting from a known aldehyde, highlighting the flexibility of this approach. nih.gov

Precursor Identification and Elaboration for Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound relies heavily on the careful selection and manipulation of appropriate precursors to ensure the desired trans-configuration of the double bonds.

A primary method for the synthesis of this compound involves the controlled oxidation of diene or diol precursors. ontosight.ai The corresponding (4E,8E)-dodeca-4,8-diene-1,12-diol is a common and direct precursor. The oxidation of this diol to the dialdehyde (B1249045) requires mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or other side reactions.

Another viable precursor is (1E,5E,9E)-cyclododeca-1,5,9-triene. lookchem.com Through a sequence of reactions, this cyclic triene can be transformed into the target dialdehyde. This transformation often involves oxidative cleavage of one of the double bonds in a controlled manner.

| Precursor Compound | Product |

| (4E,8E)-dodeca-4,8-diene-1,12-diol | This compound |

| (1E,5E,9E)-cyclododeca-1,5,9-triene | This compound |

The stereochemistry of the double bonds in this compound is crucial for its utility in natural product synthesis. The (E,E) configuration is often established early in the synthesis and carried through subsequent steps. Starting from precursors that already contain the desired trans-olefins, such as (E,E,E)-cyclododecatriene, is a common strategy. nih.gov

The introduction of the aldehyde functionalities is typically achieved in the final steps of the sequence to avoid their participation in undesired side reactions. As mentioned, the oxidation of primary alcohols is the most direct method. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for this transformation due to their mildness and high efficiency.

Key Transformations in the Preparation of this compound

Several key chemical reactions are instrumental in the synthesis of this compound. The specific transformations employed depend on the chosen synthetic route and starting materials.

One of the most critical steps is the oxidative cleavage of a cyclic precursor or the oxidation of a diol. For example, ozonolysis of a double bond in a precursor like (1E,5E,9E)-cyclododeca-1,5,9-triene, followed by a reductive workup, can directly yield the dialdehyde.

Another key transformation is the Wittig reaction or related olefination methods. These reactions are invaluable for constructing the carbon-carbon double bonds with high stereocontrol. By carefully selecting the appropriate phosphorus ylide and reaction conditions, the desired (E)-configuration of the olefins can be selectively obtained.

The table below summarizes some of the key reaction types involved in the synthesis of this compound.

| Reaction Type | Purpose |

| Oxidation | Conversion of alcohols to aldehydes |

| Oxidative Cleavage | Ring-opening of cyclic precursors to form the linear dialdehyde |

| Olefination (e.g., Wittig) | Stereoselective formation of (E)-double bonds |

Oxidative Cleavage and Selective Functionalization Reactions

A prominent and efficient strategy for the synthesis of this compound involves the oxidative cleavage of a larger cyclic precursor. This approach is particularly effective when starting from symmetrical cycloalkenes, as it can generate the linear dialdehyde in a minimal number of steps.

Oxidative Cleavage of (1E,5E,9E)-cyclododeca-1,5,9-triene

A key and well-documented method is the oxidative cleavage of the readily available (1E,5E,9E)-cyclododeca-1,5,9-triene. electronicsandbooks.com This process typically involves a two-step sequence:

Epoxidation: The first step is the selective epoxidation of one of the double bonds in the cyclotriene.

Periodate Cleavage: The resulting epoxide is then cleaved, typically using an oxidizing agent like periodic acid or sodium periodate, to break the carbon-carbon bond and unmask the two aldehyde groups.

An alternative and direct approach is the ozonolysis of (1E,5E,9E)-cyclododeca-1,5,9-triene (CDDT), which can cleave one of the double bonds to yield the target dialdehyde. google.com This method has industrial importance for converting cyclic alkenes into multi-functionalized acyclic compounds. google.com Synthetic protocols starting from (1E,5E,9E)-cyclododeca-1,5,9-triene have been reported to produce this compound in good yield, with one specific procedure noting a yield of 52%. electronicsandbooks.comsoton.ac.uk

Selective Functionalization

Once synthesized, the symmetrical nature of this compound presents a unique challenge and opportunity for selective functionalization. As a symmetrical dialdehyde, its two aldehyde groups have identical reactivity. However, methods have been developed to achieve selective monofunctionalization of such compounds. One common strategy involves attaching the dialdehyde to an insoluble polymer support through the formation of an acetal (B89532) with one of the aldehyde groups. cdnsciencepub.com This effectively "blocks" one aldehyde, leaving the other free to undergo a variety of transformations, such as Wittig reactions, Grignard additions, or aldol (B89426) condensations. cdnsciencepub.com Subsequent cleavage from the polymer support regenerates the second aldehyde group, yielding a mono-functionalized derivative. cdnsciencepub.com This approach allows the dialdehyde to be used in a bidirectional manner, where each end can be elaborated sequentially, a strategy that has been employed in the total synthesis of complex natural products like mucocin. nih.gov

Chemo- and Regioselective Formylation and Chain Elongation Processes

Constructing this compound from smaller fragments requires precise control over the introduction of aldehyde groups (formylation) and the extension of the carbon skeleton (chain elongation).

Chemo- and Regioselective Formylation

Formylation, the introduction of a -CHO group, is a fundamental transformation in organic synthesis. numberanalytics.com Achieving chemo- and regioselectivity is crucial when building a molecule with multiple functional groups and specific stereochemistry.

Hydroformylation: The hydroformylation of alkenes, which adds a formyl group and a hydrogen atom across a double bond, is a powerful technique for aldehyde synthesis. numberanalytics.com For a precursor diene, a double hydroformylation could theoretically yield a dialdehyde. Rhodium-based catalysts are commonly used and can be tuned with specific ligands, such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), to achieve high regioselectivity for linear aldehydes and minimize side reactions like hydrogenation. researchgate.net A combination of catalytic chain transfer polymerization (CCTP) and rhodium-catalyzed hydroformylation has been shown to be a facile pathway to aldehyde end-functionalized polymers. rsc.orgrsc.org

Modern Formylation Methods: Recent advances have produced novel formylation techniques under mild conditions. Organo-photoredox catalysis, for example, can achieve the hydroformylation of olefins using diethoxyacetic acid as a formyl radical equivalent, avoiding the use of transition metals. acs.orgconsensus.app Other methods include the copper(II)-catalyzed formylation of C-H bonds using DMSO as the carbon and oxygen source. frontiersin.org

Chain Elongation Processes

Building the 12-carbon chain of this compound necessitates controlled chain elongation methods, particularly those that can establish the (E)-configuration of the double bonds.

Iterative Approaches: In the synthesis of polyenes, such as carotenoids, iterative strategies are common. researchgate.net These often involve a repeating sequence of reactions, such as oxidation of an alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons (HWE) or Wittig reaction to add a new fragment and extend the conjugated system, and then reduction of a carbonyl to an alcohol to set up the next iteration. doi.org

Coupling Reactions: The C12 backbone can be assembled by coupling smaller, functionalized fragments. For instance, sulfone chemistry has been used to synthesize carotenoids, where a central dialdehyde is coupled with two equivalents of a sulfone-containing fragment. google.com

Chain-Growth Polymerization: A recent development in polyene synthesis is a chain-growth approach using an organocopper species and a strained annualreviews.orgcumulene. chemrxiv.org This method allows for the single-step synthesis of long, cross-conjugated polyenes, representing a significant advance over traditional multi-step assembly. chemrxiv.org While perhaps overly complex for a C12 system, the underlying principles demonstrate the cutting edge of polyene chain synthesis.

Comparative Analysis of Diverse Synthetic Routes to this compound

The oxidative cleavage of (1E,5E,9E)-cyclododeca-1,5,9-triene stands out as a highly efficient and convergent approach. electronicsandbooks.com This method takes advantage of a symmetrical, commercially available starting material to produce the target dialdehyde in a short synthetic sequence, often just one or two steps. nih.govelectronicsandbooks.com This route is synthetically attractive due to its brevity and good reported yields. soton.ac.uk

The table below provides a comparative overview of these primary synthetic strategies.

Table 1: Comparative Analysis of Synthetic Routes to this compound

| Synthetic Strategy | Starting Material Example | Key Reactions | Typical Number of Steps | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|---|

| Oxidative Cleavage | (1E,5E,9E)-cyclododeca-1,5,9-triene | Ozonolysis or Epoxidation/Periodate Cleavage | 1-2 | High convergence; readily available starting material; good yields. | Relies on a specific precursor; less flexible for analogue synthesis. | nih.gov, electronicsandbooks.com, google.com |

Ultimately, the oxidative cleavage of cyclododecatriene is the most practical and documented route for obtaining this compound itself. nih.govelectronicsandbooks.comsoton.ac.uk Linear syntheses, while more laborious, provide the necessary framework for producing structurally diverse analogues by allowing for modifications at various points in the synthetic sequence.

Chemical Reactivity and Mechanistic Investigations of 4e,8e Dodeca 4,8 Dienedial

Reactivity of the Aldehyde Functional Groups in (4E,8E)-Dodeca-4,8-dienedial

The presence of two aldehyde groups in this compound allows for a range of chemical transformations, including nucleophilic additions, aldol (B89426) condensations, and various olefination reactions. The symmetrical nature of the molecule presents unique opportunities for "two-directional" synthetic strategies.

Nucleophilic Addition Reactions and Associated Stereochemical Control

The aldehyde moieties of this compound are susceptible to nucleophilic attack, a fundamental reaction in carbon-carbon bond formation. The stereochemical outcome of such additions is of paramount importance, particularly in the synthesis of chiral molecules. While specific studies detailing stereocontrol in nucleophilic additions to this compound are not extensively documented in readily available literature, general principles of carbonyl reactivity provide a framework for understanding potential stereochemical outcomes.

The addition of a nucleophile to an aldehyde creates a new stereocenter. In the case of a prochiral aldehyde, the two faces of the carbonyl group are designated as Re and Si. The stereochemical course of the reaction is determined by the facial selectivity of the nucleophilic attack. This selectivity can be influenced by several factors, including the steric and electronic properties of the nucleophile and the aldehyde, as well as the presence of chiral catalysts or auxiliaries.

In the context of a "two-directional" synthetic approach utilizing this compound, the initial nucleophilic addition to one aldehyde group can influence the stereochemical outcome of a subsequent addition to the second aldehyde group, especially if the reaction conditions or the nucleophile itself are chiral.

Table 1: Factors Influencing Stereochemical Control in Nucleophilic Addition to Aldehydes

| Factor | Description |

| Steric Hindrance | The relative size of the substituents on the aldehyde and the nucleophile can favor attack from the less hindered face. |

| Electronic Effects | The electronic nature of substituents can influence the trajectory of the incoming nucleophile. |

| Chelation Control | In the presence of a Lewis acid, chelation between the carbonyl oxygen and a nearby heteroatom can lock the conformation of the substrate, leading to preferential attack from one face. |

| Chiral Auxiliaries | A chiral auxiliary attached to the nucleophile or the aldehyde can create a diastereomeric transition state, favoring the formation of one stereoisomer. |

| Chiral Catalysts | A chiral catalyst can create a chiral environment around the reacting species, leading to an enantioselective or diastereoselective transformation. |

Intermolecular and Intramolecular Aldol Condensation Pathways

The aldol reaction, a cornerstone of organic synthesis, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.orgfiveable.mejove.comlibretexts.org this compound possesses α-hydrogens that can be deprotonated to form an enolate, which can then participate in either intermolecular or intramolecular aldol reactions.

Intermolecular Aldol Condensation: In an intermolecular reaction, the enolate of one molecule of this compound could react with the aldehyde of another molecule. This would lead to polymerization or the formation of complex mixtures, and is generally less synthetically useful unless carefully controlled.

Intramolecular Aldol Condensation: A more synthetically valuable pathway is the intramolecular aldol condensation. wikipedia.orgfiveable.mejove.comlibretexts.org Deprotonation at the C3 or C10 position would generate an enolate that could potentially attack the aldehyde at the other end of the molecule. However, this would lead to the formation of a highly strained eight-membered ring, which is thermodynamically and kinetically disfavored. Therefore, direct intramolecular aldol condensation of this compound is unlikely to be a facile process. For intramolecular aldol reactions to be efficient, they typically lead to the formation of more stable five- or six-membered rings. wikipedia.orgfiveable.mejove.comlibretexts.org

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for the conversion of aldehydes into alkenes. These reactions have been employed in the synthetic elaboration of this compound, particularly in the total synthesis of annonaceous acetogenins (B1209576). mdpi.com

In a "two-directional" approach, both aldehyde groups can undergo olefination. For example, in the synthesis of mucocin, a bis-cyclic ether fragment was derived from this compound, which involved a Wittig olefination step to introduce a key structural motif. mdpi.com

The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate-stabilized carbanion, offers several advantages over the traditional Wittig reaction, including generally higher E-selectivity for the resulting alkene and easier removal of the phosphate byproduct. The choice of phosphonate reagent and reaction conditions can be tuned to achieve the desired stereochemical outcome.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Can be either E or Z selective depending on the ylide and conditions. | Generally provides the E-alkene with high selectivity. |

| Reactivity | Ylides can be highly reactive and sometimes difficult to handle. | Phosphonate carbanions are generally more stable and easier to handle. |

Reactivity of the (4E,8E)-Dienoic System in this compound

The conjugated diene system within the backbone of this compound is a key structural feature that allows for a variety of transformations, most notably cycloaddition and oxidative cyclization reactions.

Cycloaddition Chemistry, Including Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comkhanacademy.org The (4E,8E)-dienoic system of the title compound has the potential to act as the diene component in such reactions. For the reaction to occur, the diene must be able to adopt an s-cis conformation. The reactivity of the diene is enhanced by the presence of electron-donating groups, while the dienophile's reactivity is increased by electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com

While specific examples of this compound participating in Diels-Alder reactions are not prominent in the surveyed literature, its diene functionality makes it a plausible substrate for such transformations, potentially leading to the formation of complex cyclic structures.

Oxidative Cyclization Pathways (e.g., Rhenium(VII) Oxides-Mediated)

Oxidative cyclization of polyenes is a highly effective method for the stereoselective synthesis of cyclic ethers, such as tetrahydrofurans (THFs). This transformation is particularly relevant to the synthesis of annonaceous acetogenins, many of which contain bis-THF or adjacent THF-THP ring systems. mdpi.comresearchgate.net

Rhenium(VII) oxides are potent catalysts for the oxidative polycyclization of polyenes containing bis-homoallylic alcohol moieties, leading to the formation of poly-THF products in a single, highly stereoselective step. The mechanism is thought to involve a stepwise process initiated by the formation of a rhenium-diol intermediate.

While direct oxidative cyclization of the diene in this compound itself is not the typical application, this compound serves as a precursor to substrates that undergo such cyclizations. For instance, after nucleophilic addition to the aldehyde groups to form diols, the resulting polyene could then be subjected to rhenium(VII) oxide-mediated oxidative cyclization to construct the characteristic poly-THF core of various natural products. The stereochemistry of the newly formed stereocenters in the THF rings is dictated by the geometry of the double bonds in the acyclic precursor.

Asymmetric Dihydroxylation (e.g., Sharpless, Permanganate-Mediated)

Asymmetric dihydroxylation is a powerful method for installing vicinal diols, crucial intermediates in natural product synthesis. nih.gov The application of this reaction to a symmetrical substrate like this compound presents distinct possibilities for selectivity.

Sharpless Asymmetric Dihydroxylation:

The Sharpless asymmetric dihydroxylation (SAD) employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to stereoselectively hydroxylate alkenes. wikipedia.orgorganic-chemistry.org The choice of ligand, either from the dihydroquinine (DHQ) or dihydroquinidine (DHQD) family, dictates the facial selectivity of the diol addition. wikipedia.org For this compound, the reaction is expected to proceed at the electron-rich double bonds. wikipedia.org

Given the molecule's symmetry, mono-dihydroxylation of one of the two identical double bonds would be the initial expected outcome, leading to a single enantiomer of a tetraol precursor (after reduction of the aldehydes). Complete dihydroxylation of both double bonds would yield a hexaol precursor. The stereochemical outcome is governed by the mnemonic for Sharpless dihydroxylation, which predicts the face of the alkene that will be hydroxylated based on the ligand used (e.g., AD-mix-β for bottom-face attack on a horizontally-oriented alkene).

A key feature of the SAD is its high degree of site-selectivity, typically favoring the most electron-rich double bond in a polyene substrate. wikipedia.org In this compound, both double bonds are electronically equivalent, suggesting that achieving mono-dihydroxylation with high selectivity would require careful control of stoichiometry (i.e., using ≤1 equivalent of the oxidant).

Permanganate-Mediated Dihydroxylation:

syn-Dihydroxylation can also be achieved using potassium permanganate (B83412) (KMnO₄) under cold, basic conditions to prevent over-oxidation and cleavage of the resulting diol. youtube.comchemistrysteps.com While effective for forming cis-diols, achieving high enantioselectivity with permanganate is more challenging than with the Sharpless method and typically requires a chiral phase-transfer catalyst. rsc.org Recent advancements have shown that chiral cinchoninium salts can catalyze the asymmetric permanganate dihydroxylation of certain substrates, offering a potentially more cost-effective and environmentally friendly alternative to osmium-based reagents. rsc.org

For this compound, a permanganate-mediated process would face similar challenges to the SAD in controlling the extent of dihydroxylation (mono- vs. bis-). Furthermore, the strong oxidizing nature of permanganate poses a significant risk of oxidizing the aldehyde functional groups to carboxylic acids, a competing reaction pathway that could lower the yield of the desired diol product. chemistrysteps.com

Epoxidation Reactions (e.g., Shi's Asymmetric Epoxidation)

Epoxidation of the double bonds in this compound would produce valuable bifunctional epoxide intermediates. Shi's asymmetric epoxidation is a prime candidate for this transformation due to its effectiveness with unfunctionalized trans-olefins. wikipedia.orgresearchgate.net

Shi's Asymmetric Epoxidation:

This method utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the stoichiometric oxidant. wikipedia.orgorganic-chemistry.org The reaction is thought to proceed through a chiral dioxirane intermediate generated in situ. organic-chemistry.org For a substrate like this compound, the Shi epoxidation is expected to convert the trans-disubstituted double bonds into epoxides with high enantioselectivity. wikipedia.org

The stereochemical outcome (R,R or S,S epoxide) is dependent on the enantiomer of the fructose-derived catalyst used. organic-chemistry.org Similar to dihydroxylation, controlling the stoichiometry of the oxidant would be crucial for achieving selective mono-epoxidation over bis-epoxidation. The presence of the aldehyde groups is less problematic than in permanganate dihydroxylation, as the Shi epoxidation conditions are generally compatible with aldehydes.

Selectivity Control in Bifunctional this compound Transformations

The bifunctional nature of this compound, possessing two identical alkene and two identical aldehyde groups, makes it an interesting substrate for studying selectivity in chemical transformations.

Chemo- and Regioselectivity in Cascade and Tandem Reactions

Chemoselectivity: In any transformation, the relative reactivity of the aldehyde versus the alkene must be considered.

Oxidations: Strong oxidants like permanganate could react with both functional groups. Milder, more specific reagents would be required to target only the alkenes (e.g., Shi epoxidation, Sharpless dihydroxylation).

Nucleophilic Additions: Reactions involving nucleophiles would likely target the electrophilic aldehyde carbonyls preferentially over the electron-rich alkenes.

Pericyclic Reactions: The diene moieties are not conjugated, so Diels-Alder reactions would not be a primary pathway unless the reaction conditions first induce an isomerization to a conjugated system. However, the aldehyde can act as a dienophile in a hetero-Diels-Alder reaction. nih.gov

Regioselectivity: Since the molecule is symmetric, regioselectivity is not a factor when considering the initial reaction at either of the two identical alkenes or aldehydes. However, once one functional group has reacted, the symmetry is broken, and the second reaction's regioselectivity becomes critical. For example, after a mono-epoxidation, the electronic nature of the remaining double bond might be subtly altered, potentially influencing the rate of a second epoxidation. In cascade reactions initiated at one end of the molecule, the distance between the reactive centers would play a crucial role in determining whether intramolecular cyclizations are feasible.

Diastereoselective and Enantioselective Synthetic Applications

The true synthetic utility of this compound would be realized in its application to diastereoselective and enantioselective synthesis.

Enantioselectivity: As discussed, asymmetric reactions like the Sharpless dihydroxylation and Shi epoxidation would be expected to proceed with high enantioselectivity on the prochiral alkenes. A mono-transformation would yield a chiral molecule with the remaining symmetrical functional groups available for further manipulation.

Diastereoselectivity: A subsequent reaction on the second alkene would create a second set of stereocenters. The stereochemical outcome of this second transformation would be influenced by the stereocenters installed in the first step, leading to potential diastereoselectivity. For instance, if a mono-dihydroxylation is performed, the resulting chiral diol moiety could direct the stereochemistry of a subsequent epoxidation on the remaining double bond, leading to a specific diastereomer of the diol-epoxide product.

Due to the absence of specific experimental data in the literature for this compound, the following table presents a hypothetical summary of expected outcomes based on established principles for the discussed reactions.

Table 1: Projected Outcomes of Asymmetric Reactions on this compound (Note: This table is predictive and not based on published experimental results for this specific compound.)

| Reaction | Reagents | Expected Product Type (Mono-reaction) | Key Selectivity Challenge |

| Sharpless Dihydroxylation | OsO₄ (cat.), (DHQD)₂PHAL, K₃Fe(CN)₆ | Enantioenriched Diol-dialdehyde | Controlling mono- vs. bis-dihydroxylation |

| Shi Epoxidation | Chiral Fructose-derived Ketone, Oxone | Enantioenriched Epoxide-dialdehyde | Controlling mono- vs. bis-epoxidation |

| Permanganate Dihydroxylation | Cold, basic KMnO₄, Chiral Phase-Transfer Catalyst | Diol-dialdehyde | Chemoselectivity (avoiding aldehyde oxidation) |

Applications of 4e,8e Dodeca 4,8 Dienedial in Complex Chemical Syntheses

Pivotal Role as a Key Intermediate in the Total Synthesis of Annonaceous Acetogenins (B1209576)

The Annonaceous acetogenins are a large family of natural products isolated from plants of the Annonaceae family. nih.gov Many of these compounds exhibit potent cytotoxic, antitumor, and pesticidal activities, making them attractive targets for total synthesis. nih.gov A significant portion of these complex molecules feature central core structures composed of tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) rings. (4E,8E)-Dodeca-4,8-dienedial has proven to be an invaluable starting material for the stereocontrolled synthesis of these core units.

The symmetrical nature of this compound allows for a two-directional synthetic strategy, enabling the efficient and stereoselective construction of non-adjacent bis-THF and THF-THP ring systems, which are characteristic features of many Annonaceous acetogenins. nih.govnih.gov This approach often involves a series of transformations, including diastereoselective additions to the aldehyde groups, followed by cyclization reactions to form the heterocyclic rings. The stereochemistry of the final product can be precisely controlled by the choice of reagents and reaction conditions.

The general strategy for the synthesis of non-adjacent bis-THF acetogenins from this compound can be summarized as follows:

Two-directional elaboration: The synthesis begins with the symmetrical elaboration of the dialdehyde (B1249045), often involving the addition of chiral nucleophiles to both aldehyde groups.

Desymmetrization: A key step in the synthesis is the desymmetrization of the resulting symmetrical intermediate, which allows for the differential functionalization of the two ends of the molecule.

Iterative cyclization: The THF rings are then constructed in a stepwise manner using various cyclization strategies, such as oxidative cyclization or ring-closing metathesis.

Side-chain installation: Finally, the hydrocarbon side chains and the characteristic γ-lactone terminus of the acetogenin (B2873293) are installed to complete the total synthesis.

A similar strategy is employed for the synthesis of non-adjacent THF-THP acetogenins, where one of the cyclization steps is tailored to form a six-membered THP ring instead of a five-membered THF ring. nih.gov

The utility of this compound as a key intermediate is exemplified by its successful application in the total synthesis of several complex Annonaceous acetogenins.

Mucocin: In the total synthesis of mucocin, a non-adjacent THF-THP acetogenin, this compound served as the starting material for the construction of the complex bis-cyclic ether core. nih.govresearchgate.net The synthesis involved an initial two-directional elaboration of the dialdehyde, followed by a desymmetrization step and subsequent cyclization reactions to form the THF and THP rings with high stereocontrol. nih.gov

Squamostatin-D: Squamostatin-D, a non-adjacent bis-THF acetogenin, was also synthesized using a strategy that commenced with this compound. nih.govresearchgate.net The synthesis of the bis-THF core of squamostatin-D involved a linear approach from a known aldehyde derived from the dialdehyde. nih.gov

Cis-Sylvaticin: The total synthesis of cis-sylvaticin, another non-adjacent bis-THF acetogenin, has been accomplished through various routes, some of which utilize precursors that can be conceptually traced back to the symmetrical structure of this compound. beilstein-journals.orgnih.gov These syntheses often rely on the stereoselective formation of the two THF rings and the subsequent connection of these fragments. nih.gov

| Acetogenin | Core Structure | Key Synthetic Strategy |

|---|---|---|

| Mucocin | Non-adjacent THF-THP | Two-directional elaboration and desymmetrization of this compound |

| Squamostatin-D | Non-adjacent bis-THF | Linear approach from a precursor derived from this compound |

| Cis-Sylvaticin | Non-adjacent bis-THF | Convergent strategies involving the coupling of THF-containing fragments |

Utility as a Versatile Synthon for Pharmaceutical Intermediates and Related Analogues

While the primary application of this compound has been in the synthesis of Annonaceous acetogenins, its potential as a versatile synthon for other pharmaceutical intermediates is an area of growing interest. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a suitable starting material for the synthesis of diverse molecular scaffolds.

Potential Contributions to the Development of Advanced Materials and Novel Polymers

The unique chemical structure of this compound also suggests its potential utility in the development of advanced materials and novel polymers. The two aldehyde functionalities can participate in polymerization reactions, while the double bonds can be used for cross-linking or further functionalization.

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies of 4e,8e Dodeca 4,8 Dienedial

Elucidation of Geometric Isomerism and Stereochemical Purity in Reaction Products

The defining structural feature of (4E,8E)-Dodeca-4,8-dienedial is the E configuration of both of its carbon-carbon double bonds. The stereoselective synthesis of this isomer necessitates analytical methods capable of distinguishing it from other potential geometric isomers, namely the (4Z,8E), (4E,8Z), and (4Z,8Z) isomers. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Specifically, ¹H NMR spectroscopy provides critical information through the coupling constants (J-values) of the vinylic protons. For a disubstituted double bond with an E (trans) configuration, the coupling constant between the two vinylic protons typically falls in the range of 12-18 Hz. In contrast, a Z (cis) configuration exhibits a smaller coupling constant, generally between 6-12 Hz. By analyzing the multiplicity and coupling constants of the signals corresponding to the protons at C4, C5, C8, and C9, the geometry of each double bond can be unequivocally assigned. For the (4E,8E) isomer, the signals for the vinylic protons are expected to show large coupling constants characteristic of a trans-relationship.

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations that further confirm the geometric arrangement. For an E isomer, a NOESY experiment would show no spatial correlation between the protons on the same side of the double bond, whereas a Z isomer would exhibit a distinct cross-peak.

Gas chromatography (GC) is another vital technique for assessing stereochemical purity. Using a capillary column with a suitable stationary phase, it is often possible to separate geometric isomers. The retention times of the different isomers will vary based on their boiling points and interactions with the stationary phase. By comparing the retention time of the synthesized product to that of authenticated standards, the isomeric purity can be determined.

Table 1: Representative ¹H NMR Data for Distinguishing Geometric Isomers of Dodeca-4,8-dienedial

| Protons | Expected Chemical Shift (ppm) | Expected Coupling Constant (J) for (4E,8E) Isomer (Hz) | Expected Coupling Constant (J) for a (Z) Isomer (Hz) |

|---|---|---|---|

| H-4, H-5 | 5.4 - 5.6 | 15 - 16 | 10 - 12 |

| H-8, H-9 | 5.4 - 5.6 | 15 - 16 | 10 - 12 |

| H-1, H-12 (CHO) | 9.6 - 9.8 | Triplet (t) | Triplet (t) |

| H-2, H-11 (CH₂) | 2.4 - 2.6 | Multiplet (m) | Multiplet (m) |

| H-3, H-10 (CH₂) | 2.2 - 2.4 | Multiplet (m) | Multiplet (m) |

| H-6, H-7 (CH₂) | 2.0 - 2.2 | Multiplet (m) | Multiplet (m) |

Confirmation of Synthetic Intermediates and Final Products via Comprehensive Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In addition to establishing stereochemistry, ¹H NMR confirms the presence of all proton environments in the molecule. For this compound, this includes the characteristic downfield signals of the two aldehyde protons (δ 9.6-9.8 ppm), the signals for the vinylic protons (δ 5.4-5.6 ppm), and the various methylene (B1212753) proton signals in the aliphatic chain.

¹³C NMR: This technique provides information about the carbon skeleton. The spectrum of this compound would be expected to show distinct signals for the aldehydic carbons (δ ~200 ppm), the sp² hybridized carbons of the double bonds (δ 125-140 ppm), and the sp³ hybridized carbons of the methylene groups. The symmetry of the (4E,8E) isomer would also be reflected in the number of unique carbon signals.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a strong absorption band around 1720-1740 cm⁻¹, indicative of the C=O stretch of the aldehyde groups. A medium intensity band around 1650 cm⁻¹ would correspond to the C=C stretching of the double bonds, and a sharp band around 960-970 cm⁻¹ would be characteristic of the C-H out-of-plane bend for a trans-disubstituted alkene, further corroborating the E configuration.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₈O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (194.27 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern would likely show characteristic losses of fragments such as CHO, H₂O, and various hydrocarbon chains, which can be used to piece together the structure of the molecule.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| ¹³C NMR | Aldehyde Carbon (C=O) | ~202 ppm |

| Vinylic Carbons (C=C) | 130 - 135 ppm | |

| Methylene Carbons | 25 - 45 ppm | |

| IR | Aldehyde C=O Stretch | 1725 cm⁻¹ |

| Alkene C=C Stretch | 1655 cm⁻¹ | |

| Trans-Alkene C-H Bend | 965 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 194 |

| Key Fragments | m/z 165 ([M-CHO]⁺), 147 ([M-CHO-H₂O]⁺) |

Advanced Chromatographic and Spectrometric Techniques for Isolation and Quantitative Analysis

The isolation of pure this compound from a reaction mixture often requires advanced chromatographic techniques. Flash column chromatography using silica (B1680970) gel is a standard method for purification, where a carefully chosen solvent system allows for the separation of the desired product from starting materials, byproducts, and other isomers.

For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed. A normal-phase HPLC column can effectively separate geometric isomers based on their differing polarities. The use of a photodiode array (PDA) detector can aid in identifying the peaks corresponding to the diene system by its characteristic UV absorbance.

For quantitative analysis, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the method of choice. GC-FID provides excellent sensitivity and a wide linear range for quantification, assuming the compound is thermally stable and volatile. An internal standard method is typically used to ensure high accuracy and precision.

GC-MS combines the separation power of GC with the identification capabilities of MS. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific fragment ions of this compound can be monitored, providing a highly selective and sensitive method for its quantification, even in complex matrices. This is particularly useful for determining the yield of a reaction and for assessing the purity of the final product with a high degree of confidence.

Future Perspectives and Emerging Research Directions for 4e,8e Dodeca 4,8 Dienedial

Development of Sustainable and Green Chemistry Approaches for (4E,8E)-Dodeca-4,8-dienedial Synthesis

The future of this compound synthesis is increasingly geared towards sustainable and green chemistry principles, aiming to reduce environmental impact and improve efficiency. Research is focused on moving away from traditional methods that may rely on harsh reagents or produce significant waste. Key areas of development include the use of renewable feedstocks, the implementation of atom-economical reactions, and the adoption of greener solvents and energy sources.

Promising green approaches for dialdehyde (B1249045) synthesis that could be adapted for this compound include:

Oxidation of Bio-based Alcohols : Sourcing the corresponding diol from renewable resources and employing green oxidative methods. Techniques using oxidizing agents like nitrogen dioxide, which can be converted into nitric acid and thus avoids waste, represent a sustainable pathway. nih.gov

Eco-Friendly Protocols : Utilizing systems such as periodic acid in ionic liquids or hydrogen peroxide with a vanadium pentoxide catalyst can offer high yields and recyclability, minimizing overoxidation. researchgate.net

Mechanochemistry : Employing mechanical force (milling) to drive reactions, often solvent-free or with minimal solvent (liquid-assisted grinding), can reduce energy consumption and waste streams. nih.gov This approach is a cornerstone of green synthesis. nih.gov

Biocatalysis : Using enzymes or whole-cell systems to perform selective oxidations under mild conditions (aqueous media, ambient temperature, and pressure) presents a highly sustainable alternative.

These strategies align with the core principles of green chemistry by maximizing atom economy, using safer chemicals and solvents, designing for energy efficiency, and utilizing renewable feedstocks. pnas.orgdeepdyve.com

Table 1: Potential Green Synthesis Approaches for this compound

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Catalytic Oxidation of Diols | Use of catalysts (e.g., based on nitrogen dioxide or transition metals) with green oxidants (O₂, H₂O₂). nih.gov | High atom economy, reduced waste, potential for catalyst recycling. |

| Ionic Liquid-Mediated Synthesis | Using ionic liquids as recyclable solvents and/or catalysts for oxidation reactions. researchgate.net | Enhanced reaction rates, improved selectivity, catalyst/solvent recyclability. researchgate.net |

| Mechanochemical Synthesis | Solvent-free or liquid-assisted grinding to induce chemical reactions. nih.gov | Reduced solvent use, energy efficiency, potential for novel reactivity. nih.gov |

| Biocatalytic Routes | Employing enzymes (e.g., oxidases) to convert a precursor into the target dialdehyde. | High selectivity, mild reaction conditions, biodegradable catalysts, use of water as a solvent. |

Exploration of Innovative Catalytic Systems for Selective Functionalization of this compound

The bifunctional nature of this compound, with its two aldehyde groups and two carbon-carbon double bonds, presents a significant challenge and opportunity for selective chemical transformations. Future research is directed at developing innovative catalytic systems that can target one functional group with high precision while leaving the others intact.

Key areas of exploration include:

Chemoselective Hydrogenation : A major focus is the selective hydrogenation of either the C=O bonds to form the corresponding diol or the C=C bonds. acs.org Designing heterogeneous catalysts where the molecule's adsorption geometry favors the interaction of one specific functional group with the metal active sites is a critical strategy. acs.orgresearchgate.net For instance, catalysts that promote the interaction of the C=O group while minimizing interaction with the C=C bond are sought for producing the unsaturated diol, a valuable monomer for polymers.

N-Heterocyclic Carbene (NHC) Catalysis : NHCs are versatile organocatalysts capable of activating aldehydes to participate in a variety of transformations. rsc.org For this compound, NHC catalysis could enable novel intramolecular cyclization reactions or intermolecular reactions, such as the Stetter reaction or homoenolate additions, providing pathways to complex molecular architectures. rsc.org

Metal-Organic Frameworks (MOFs) as Catalysts : MOFs offer a unique platform for catalysis due to their high surface area and tunable porous structure. wikipedia.org By incorporating specific metal nodes that can act as Lewis acid sites, MOFs could be designed to catalyze reactions at the aldehyde groups, such as cyanosilylation or acetalization, with high size- and shape-selectivity. wikipedia.org

Sequential C-H Functionalization : Drawing inspiration from methodologies developed for other aromatic and unsaturated systems, future work could explore the direct functionalization of the C-H bonds adjacent to the double bonds or aldehyde groups using transition metal catalysis. acs.org

Table 2: Innovative Catalytic Strategies for this compound

| Catalytic System | Target Functional Group | Potential Transformation |

|---|---|---|

| Heterogeneous Metal Catalysts | C=O or C=C | Selective hydrogenation to diol or saturated dialdehyde. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Aldehyde (C=O) | Intramolecular cyclizations, intermolecular additions. rsc.org |

| Metal-Organic Frameworks (MOFs) | Aldehyde (C=O) | Lewis acid-catalyzed additions (e.g., cyanosilylation). wikipedia.org |

| Rhodium/Palladium Catalysts | C-H Bonds | Direct functionalization for C-C or C-X bond formation. acs.org |

Computational Modeling and Theoretical Studies on Reactivity, Conformation, and Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound and predicting their behavior in chemical reactions. Future theoretical studies are expected to provide deep insights that can guide experimental work.

Key research directions include:

Conformational Analysis : The flexibility of the twelve-carbon chain allows this compound to adopt numerous conformations. Computational modeling can identify the lowest-energy conformers in different environments (gas phase, various solvents), which is crucial for understanding its reactivity, particularly in intramolecular reactions where the proximity of the two aldehyde groups is critical.

Reactivity and Selectivity Prediction : Density Functional Theory (DFT) calculations can be used to model reaction pathways for various transformations. nih.govresearchgate.net For example, by calculating the activation energies for competing reactions, such as a Diels-Alder reaction where the molecule acts as a diene versus a nucleophilic attack at the aldehyde, researchers can predict the likely outcome under different conditions. nih.govnih.gov Methods like B3LYP and M06-2X are commonly employed for these types of mechanistic studies. nih.govnih.gov

Catalyst-Substrate Interactions : Modeling the interaction between this compound and a catalyst surface or active site can elucidate the origins of chemoselectivity. These models can explain why a particular catalyst favors hydrogenation of the C=O bond over the C=C bond, for instance, by analyzing the binding energies and geometries of different adsorption modes.

Machine Learning Potentials : Emerging techniques using machine learning can create highly accurate potential energy surfaces for simulating reaction dynamics. researchgate.net This could be applied to model complex, multi-step reactions involving this compound, providing a more complete picture of reaction mechanisms and product distributions than static calculations alone. researchgate.net

Table 3: Computational Methods and Their Applications to this compound

| Computational Method | Area of Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculation of transition state structures and activation energies to predict reaction feasibility and selectivity. nih.govresearchgate.net |

| Ab Initio Methods | Conformational Analysis | Determination of stable geometric isomers and their relative energies. |

| Molecular Dynamics (MD) | Conformational Sampling | Simulation of molecular motion over time to understand dynamic behavior and solvent effects. |

| Machine Learning Potentials (MLPs) | Reaction Dynamics | Accurate modeling of potential energy surfaces to simulate reaction trajectories and predict product ratios. researchgate.net |

Q & A

Basic Research Question

- NMR : -NMR reveals diastereotopic proton splitting (δ 9.5–10.2 ppm for aldehydes; δ 5.5–6.5 ppm for conjugated double bonds). -NMR confirms carbonyl carbons (δ 190–200 ppm) .

- IR : Strong absorbance near 1720 cm (C=O stretch) and 1640 cm (C=C stretch) .

- MS : High-resolution ESI-MS identifies molecular ions (m/z 208.1462 for [M+H]) and fragmentation patterns .

Methodological Insight : Cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

Contradictions often arise from:

- Purity variations : Use HPLC (>98% purity) and quantify degradation products (e.g., dimerization via head-to-tail coupling) .

- Assay conditions : Standardize bioactivity tests (e.g., MIC assays) with controls for pH, solvent (DMSO vs. ethanol), and cell line viability .

- Data normalization : Express activity relative to internal standards (e.g., IC values adjusted for batch-to-batch variability) .

Methodological Insight : Conduct meta-analyses of published data to identify confounding variables and apply sensitivity analysis .

What computational approaches are suitable for modeling the reactivity of this compound in organic reactions?

Advanced Research Question

- DFT calculations : Predict regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., aqueous vs. nonpolar environments) .

- Transition state modeling : Identify steric and electronic barriers in cycloaddition pathways using Gaussian or ORCA software .

Methodological Insight : Validate computational models with experimental kinetics (e.g., Arrhenius plots) to ensure predictive accuracy .

How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

Methodological Design Question

- Variables : Temperature (4°C to 40°C), pH (3–10), light exposure (UV vs. dark), and humidity .

- Analytical endpoints : Monitor degradation via HPLC retention time shifts and quantify residual aldehydes using Schiff’s reagent .

Example Data Table :

| Condition | Degradation Rate (%/day) | Major Degradation Product |

|---|---|---|

| 25°C, pH 7, dark | 2.1 ± 0.3 | Dodeca-4,8-dienoic acid |

| 40°C, pH 3, UV | 15.6 ± 1.2 | Polymerized adducts |

| Methodological Insight : Use accelerated stability testing (AST) with Arrhenius extrapolation to predict shelf life . |

What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies of this compound?

Data Analysis Question

- Nonlinear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. normalized response) to calculate EC values .

- ANOVA with post-hoc tests : Compare efficacy across concentrations (e.g., Tukey’s HSD for pairwise differences) .

- Error analysis : Report 95% confidence intervals and use Grubbs’ test to exclude outliers .

Methodological Insight : Pre-register statistical plans to avoid data dredging and ensure reproducibility .

How can researchers address challenges in isolating this compound from natural sources?

Advanced Research Question

- Extraction optimization : Use Soxhlet extraction with hexane/ethyl acetate (3:1) and silica gel chromatography .

- Purity challenges : Remove co-eluting terpenoids via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Methodological Insight : Validate isolation efficiency using spike-and-recovery experiments with synthetic standards .

What mechanistic hypotheses explain the compound’s role in [specific biological process], and how can they be tested?

Hypothesis-Driven Research Question

- Hypothesis : this compound inhibits enzyme X via covalent Schiff base formation.

- Testing methods :

How should contradictory data on the compound’s environmental persistence be reconciled?

Q. Data Contradiction Analysis

- Source analysis : Compare study methodologies (e.g., OECD 301 vs. EPA 8350 biodegradation protocols) .

- Environmental variables : Account for microbial diversity, temperature, and redox conditions in degradation studies .

Methodological Insight : Conduct comparative studies using standardized protocols and report metadata comprehensively .

What are the best practices for documenting synthetic procedures and analytical data in publications?

Research Reporting Question

- Synthesis : Report exact molar ratios, reaction times, and purification yields (e.g., “62% yield after column chromatography”) .

- Analytical data : Include raw spectral data (e.g., NMR integration values) and reference samples for reproducibility .

Methodological Insight : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.